

# Technical Guide: Physical Properties of *tert*-Butyl 2-(3-iodophenyl)acetate

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## Compound of Interest

Compound Name: *tert*-Butyl 2-(3-iodophenyl)acetate

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## Introduction

***tert*-Butyl 2-(3-iodophenyl)acetate** is an organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a *tert*-butyl ester protecting group and an iodine atom on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of the iodo-substituent allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 3-position of the phenyl ring. This guide provides a summary of the known physical properties of ***tert*-Butyl 2-(3-iodophenyl)acetate** and a detailed experimental protocol for its synthesis.

## Physical and Chemical Properties

Quantitative experimental data for several key physical properties of ***tert*-Butyl 2-(3-iodophenyl)acetate**, such as melting point, boiling point, and density, are not readily available in the public domain. However, a compilation of its known and calculated properties is presented below. For comparative purposes, data for the closely related precursor, 3-iodophenylacetic acid, is also included.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>15</sub> IO <sub>2</sub>	[1]
Molecular Weight	318.15 g/mol	[1][2]
CAS Number	2206970-15-0	[1]
Appearance	Not specified (likely a solid or oil)	
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Synonyms	(3-Iodophenyl)acetic acid tert-butyl ester, 2-Methyl-2-propanyl (3-iodophenyl)acetate, Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester	[1]

## Comparative Data for 3-Iodophenylacetic Acid (Precursor):

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	
Molecular Weight	262.04 g/mol	
Melting Point	127-131 °C	
Boiling Point	347.2 °C at 760 mmHg	
Density	1.885 g/cm <sup>3</sup>	

## Experimental Protocols

The synthesis of **tert-Butyl 2-(3-iodophenyl)acetate** is typically achieved through the esterification of 3-iodophenylacetic acid. The following section details the synthesis of the precursor acid and its subsequent conversion to the tert-butyl ester.

## Synthesis of 3-Iodophenylacetic Acid

A common method for the preparation of 3-iodophenylacetic acid involves the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous solution of sodium hydroxide.
- **Hydrolysis:** Heat the reaction mixture to reflux and maintain for 4 hours.
- **Work-up:** After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.
- **Acidification:** Carefully acidify the aqueous phase with a 1.0 M solution of hydrochloric acid to a pH below 7.
- **Extraction:** Extract the acidified aqueous phase with diethyl ether.
- **Purification:** Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
- **Isolation:** Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.

## Synthesis of tert-Butyl 2-(3-iodophenyl)acetate (Esterification)

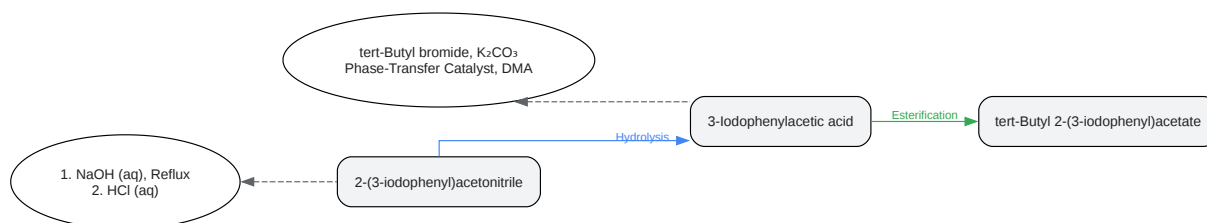
The tert-butyl ester is formed by the reaction of 3-iodophenylacetic acid with a tert-butylation agent, such as tert-butyl bromide, under basic conditions.

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, combine 3-iodophenylacetic acid, tert-butyl bromide, and a phase-transfer catalyst (e.g., N-Benzyl-N,N-diethylethanaminium chloride) in a solvent such as dimethylacetamide (DMA).
- **Base Addition:** Add anhydrous potassium carbonate to the mixture.
- **Reaction:** Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
- **Isolation:** After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography to yield pure **tert-Butyl 2-(3-iodophenyl)acetate**.

## Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 2-(3-iodophenyl)acetonitrile to the final product, **tert-Butyl 2-(3-iodophenyl)acetate**.



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Caption: Synthetic pathway for **tert-Butyl 2-(3-iodophenyl)acetate**.

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## References

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